2-(butylsulfanyl)-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
Scientific Research Applications
Novel Synthetic Pathways
Research has demonstrated innovative synthetic pathways for compounds structurally related to "2-(butylsulfanyl)-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione". For example, Diab et al. (2021) have reported on the synthesis of novel bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones), showcasing a multi-component reaction technique. This method highlights the versatility of synthesizing compounds with potential biological activity and opens avenues for the development of novel therapeutics and materials (Diab et al., 2021).
Binding and Photocleavage Properties
Another significant area of research application includes studies on the binding properties of these compounds with biological molecules. Ragheb et al. (2022) have explored the DNA photocleavage and binding activities of bis(sulfanediyl)bis(tetrahydro-5-deazaflavin) analogs, indicating the potential of these compounds in therapeutic interventions, especially in targeting genetic materials for disease treatment (Ragheb et al., 2022).
Antioxidant Activity
The evaluation of antioxidant activities of related structures also represents a critical area of application. For instance, compounds derived from hexahydropyrimido[5,4-c]quinoline-2,5-diones have shown promising antioxidant properties, suggesting their utility in combating oxidative stress-related diseases (Ismaili et al., 2008).
Anticancer and Radiosensitizing Effects
Furthermore, quinoline and pyrimidoquinoline derivatives have been synthesized and evaluated for their anticancer activities, as well as their potential to act as radiosensitizers. Such studies point to the therapeutic potential of these compounds in cancer treatment, enhancing the efficacy of conventional treatments through radiosensitization (Ghorab et al., 2015).
Future Directions
properties
IUPAC Name |
2-butylsulfanyl-5-(5-methylfuran-2-yl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-3-4-10-27-20-22-18-17(19(25)23-20)16(14-9-8-11(2)26-14)15-12(21-18)6-5-7-13(15)24/h8-9,16H,3-7,10H2,1-2H3,(H2,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTAWSHQLVFYPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(O4)C)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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